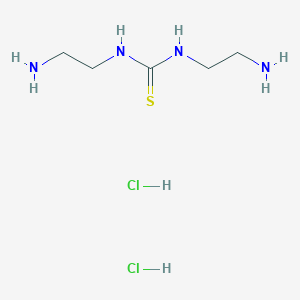![molecular formula C₁₈H₂₂N₄OS B1142694 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione CAS No. 479074-08-3](/img/structure/B1142694.png)
1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a pyrazolo[4,3-d]pyrimidine core, makes it a valuable target for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-propoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole derivative. This intermediate is further reacted with appropriate reagents to introduce the pyrimidine ring and the thione group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[4,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolo[4,3-d]pyrimidine core.
Aplicaciones Científicas De Investigación
1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional triazole ring fusion.
1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A structurally similar compound with different substituents.
Uniqueness: 1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione is unique due to its specific substituents and the presence of the thione group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
479074-08-3 |
|---|---|
Fórmula molecular |
C₁₈H₂₂N₄OS |
Peso molecular |
342.46 |
Nombre IUPAC |
1-methyl-5-(2-propoxyphenyl)-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C18H22N4OS/c1-4-8-13-15-16(22(3)21-13)18(24)20-17(19-15)12-9-6-7-10-14(12)23-11-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,19,20,24) |
SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCCC)C |
Sinónimos |
1,4-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)

